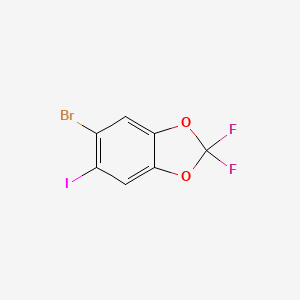
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is an organohalogen compound that features a benzodioxole ring substituted with bromine, fluorine, and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole typically involves multi-step organic reactions One common method starts with the preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole, which is then subjected to iodination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
化学反応の分析
Types of Reactions
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Agrochemicals: The compound can be used in the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound is similar but lacks the iodine atom.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another compound with similar halogen substitutions but with a different heterocyclic core.
Uniqueness
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is unique due to the presence of three different halogen atoms on the benzodioxole ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
分子式 |
C7H2BrF2IO2 |
|---|---|
分子量 |
362.89 g/mol |
IUPAC名 |
5-bromo-2,2-difluoro-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF2IO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H |
InChIキー |
IRWRBLFKJFRUIC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)I)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)
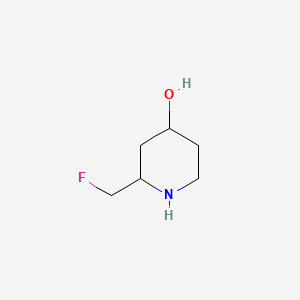

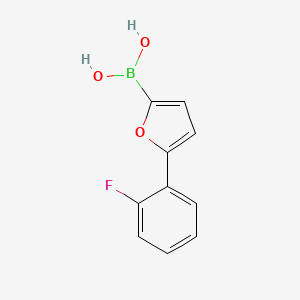
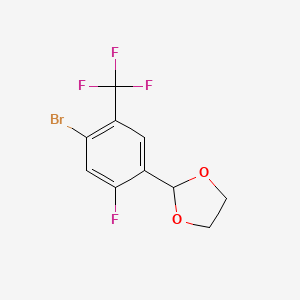

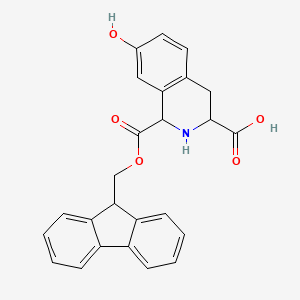
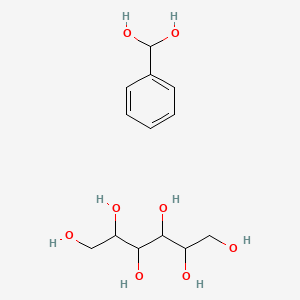
![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)

